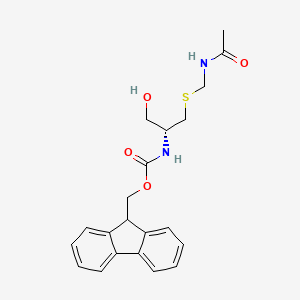
fmoc-Cysteinol(acm)
Übersicht
Beschreibung
N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine, commonly referred to as fmoc-Cysteinol(acm), is a derivative of the amino acid cysteine. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The fluorenylmethyloxycarbonyl group protects the amino terminus, while the acetamidomethyl group protects the thiol side chain of cysteine .
Wirkmechanismus
Target of Action
Fmoc-Cysteinol(acm) is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. The compound plays a crucial role in protecting the cysteine thiol group during peptide synthesis .
Mode of Action
Fmoc-Cysteinol(acm) operates by protecting the cysteine thiol group during the synthesis of peptides . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino end of the cysteine, while the Acm (acetamidomethyl) group protects the thiol side chain . These protections allow for the successful synthesis of complex peptides without unwanted side reactions .
Biochemical Pathways
The use of Fmoc-Cysteinol(acm) facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The compound’s protective groups enable the controlled formation of peptide bonds, leading to the desired peptide sequence .
Pharmacokinetics
The Acm group is stable to trifluoroacetic acid (TFA), a common reagent in peptide synthesis .
Result of Action
The use of Fmoc-Cysteinol(acm) results in the successful synthesis of complex peptides with precise control over the sequence and structure . After the peptide synthesis is complete, the protective groups can be removed under specific conditions to reveal the functional thiol group of the cysteine .
Action Environment
The action of Fmoc-Cysteinol(acm) is influenced by the solvent used in the peptide synthesis process . For example, in non-polar solvents, the oxidation of the Acm group is extremely sluggish . Therefore, the choice of solvent can significantly impact the efficacy and stability of Fmoc-Cysteinol(acm) in peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine typically involves the following steps:
Protection of the Amino Group: The amino group of cysteine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Protection of the Thiol Group: The thiol group is protected by reacting it with acetamidomethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The protective groups can be removed under specific conditions to expose the reactive amino and thiol groups.
Common Reagents and Conditions
Oxidation: Reagents such as iodine or thallium(III) trifluoroacetate are used for oxidation.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Major Products Formed
The major products formed from these reactions include cysteinyl peptides and cystinyl peptides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine has numerous applications in scientific research:
Peptide Synthesis: It is extensively used in solid-phase peptide synthesis to protect the amino and thiol groups of cysteine.
Protein Engineering: It facilitates the synthesis of complex disulfide-rich peptides and proteins.
Drug Delivery: It is used in the development of pH-responsive drug delivery systems for targeted cancer therapy.
Bioconjugation: It is employed in the labeling and modification of proteins for various biochemical studies.
Vergleich Mit ähnlichen Verbindungen
N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine is unique due to its dual protective groups. Similar compounds include:
N-α-Fluorenylmethyloxycarbonyl-S-triphenylmethyl-L-cysteine: This compound has a triphenylmethyl group instead of an acetamidomethyl group, offering different stability and deprotection conditions.
N-α-Fluorenylmethyloxycarbonyl-S-tert-butyl-L-cysteine: This compound uses a tert-butyl group for thiol protection, which is removed under different conditions compared to acetamidomethyl.
These compounds offer alternative protective strategies depending on the specific requirements of the peptide synthesis process.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-(acetamidomethylsulfanyl)-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14(25)22-13-28-12-15(10-24)23-21(26)27-11-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,24H,10-13H2,1H3,(H,22,25)(H,23,26)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFFSHOJZXAWJQ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



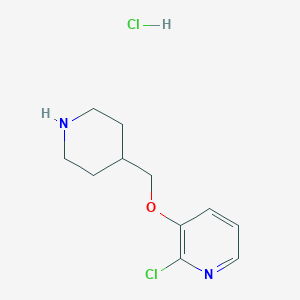
![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)
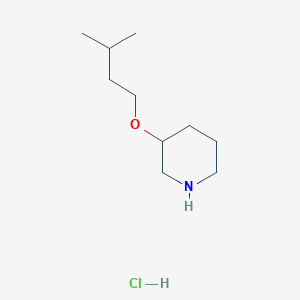
![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)
![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)

![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)
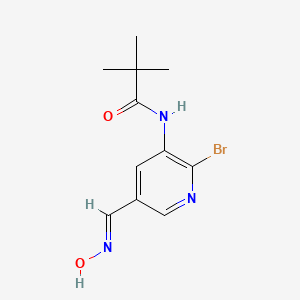
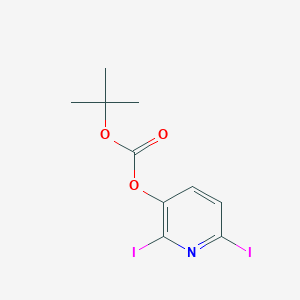

![Ethyl 4-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)

